molecular formula C11H12BrNO B188284 1-(4-Bromophenyl)piperidin-4-one CAS No. 154913-23-2

1-(4-Bromophenyl)piperidin-4-one

Cat. No. B188284
M. Wt: 254.12 g/mol
InChI Key: FBZGTFCMSGXCRE-UHFFFAOYSA-N
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Patent
US09187477B2

Procedure details

A mixture of 8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.02 g) and half concentrated hydrochloric acid is heated for 12 hours at 50° C., poured on ice and aqueous NaOH solution (4 M) is added until pH ˜7-8. Then the mixture is extracted with ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated in vacuo to give the title compound. LC (method 2): tR=0.96 min; Mass spectrum (ESI+): m/z=254 [M+H]+.
Name
8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
8-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
1.02 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1CCC2(OCCO2)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until pH ˜7-8
EXTRACTION
Type
EXTRACTION
Details
Then the mixture is extracted with ethylacetate
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.